2(1H)-嘧啶硫酮,4-甲基-6-(三氟甲基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

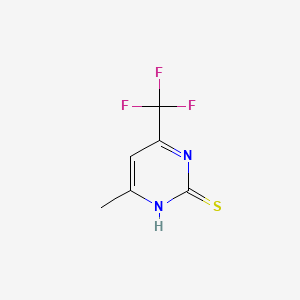

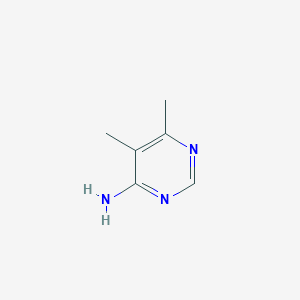

The compound "2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, and their derivatives have been extensively studied for their potential applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-methylthio-4,6-difluoride pyrimidine, an intermediate of herbicide diclosulam, is achieved through a four-step reaction starting from sulfocarbamidediethyl malonate and involves reagents like sodium methanol, dimethyl sulfate, phosphorus oxychloride, and potassium fluoride . Another example is the synthesis of novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers, which are synthesized using the Atwal-Biginelli cyclocondensation reaction . These methods highlight the diversity of synthetic approaches to pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was determined by X-ray diffraction and ab initio calculations, revealing a planar 4-pyrimidinone ring and strong intermolecular hydrogen bonds . Similarly, the structure of 2-amino-4-methylthio-5-cyano-6(1H)-pyrimidinethione was studied by X-ray structural analysis, which also provided insights into the complex formation with urea .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, leading to the formation of different compounds. For instance, thieno[2,3-d]pyrimidines and thiazolo[3,2-c]pyrimidinium salts have been synthesized based on the 6(1H)-pyrimidinethione . Additionally, substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines were synthesized through reactions involving substituted 2-(chloromethyl)-pyridine and imidazole-2-thione or pyrimidine-2-thiol .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the acidity and complex formation with metal ions of 1-amino-4-aryl-2(1H)-pyrimidinethiones were studied, showing the influence of substituents on the pKa and stability constants of metal complexes . The crystal structure of 1,4-dihydro-6-methyl-5-N,N-diethylcarbamoyl-4-phenyl-2(3H)-pyrimidinethione revealed a half-chair conformation of the central heterocyclic ring and the influence of hydrogen bonding on the conformation of the carbamoyl group .

科学研究应用

三氟甲基化类似物的合成:4-(三氟甲基)嘧啶-2(1H)-酮,2(1H)-嘧啶硫酮的衍生物,用于创建 4,5-二氢鸟苷酸的新三氟甲基化类似物。这些类似物以外消旋和对映纯的形式合成。在这些化合物中观察到的独特的 C-F···C=O 相互作用可能会影响它们的构象和稳定性 (Sukach 等,2015)。

晶体和分子结构分析:对 1,4-二氢-6-甲基-2(3H)-嘧啶硫酮(与 2(1H)-嘧啶硫酮在结构上相关)的研究揭示了对其晶体结构的见解。这些研究对于理解这些化合物的构象和潜在应用至关重要 (Mohan 等,2003)。

环化反应和化合物合成:与 2(1H)-嘧啶硫酮相关的 2-氨基-4-甲硫基-5-氰基-6(1H)-嘧啶硫酮用于合成各种化合物,如噻吩并[2,3-d]嘧啶。这些合成突出了多功能的反应性和产生多种化学结构的潜力 (Sharanin 等,1987)。

成环转化研究:对与目标化合物密切相关的 1、4、6-三取代的 2(1H)-嘧啶硫酮的研究导致了狄莫斯型成环转化的发现。这些转化在合成各种嘧啶衍生物中具有重要意义 (Kashima 等,1982)。

与金属离子的络合物形成:对 1-氨基-4-芳基-2(1H)-嘧啶硫酮的研究揭示了它们与有色金属离子形成络合物的 ability。该性质对于在催化和材料科学中的潜在应用至关重要 (Schmidt 等,1994)。

新型化合物的合成:涉及使用 6-[(三氟甲基)苯基]-4-羟基-2-氨基嘧啶合成新型咪唑并[1,2-a]嘧啶化合物的研究突出了 2(1H)-嘧啶硫酮衍生物在创建新化学实体中的潜力 (Liu,2013)。

属性

IUPAC Name |

6-methyl-4-(trifluoromethyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2S/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAFDOIDJWXCHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228676 |

Source

|

| Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78018-17-4 |

Source

|

| Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078018174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)

![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)

![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)